molecular formula C19H14FN3O B5460205 3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5460205
M. Wt: 319.3 g/mol
InChI Key: DWQATEJESHNPTG-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with fluorophenyl and methoxyphenyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with 3-methoxybenzylamine to form an intermediate Schiff base, which then undergoes cyclization with a suitable pyrazole derivative under acidic or basic conditions to yield the desired pyrazolo[1,5-a]pyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, such as zinc chloride, to facilitate the cyclization process, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can mimic the binding interactions of ATP in the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential as a versatile scaffold for drug development, offering opportunities for further functionalization and optimization .

Properties

IUPAC Name

3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c1-24-16-4-2-3-14(11-16)18-9-10-21-19-17(12-22-23(18)19)13-5-7-15(20)8-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQATEJESHNPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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